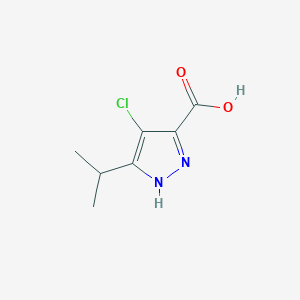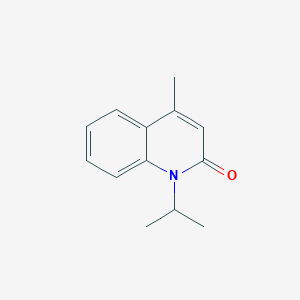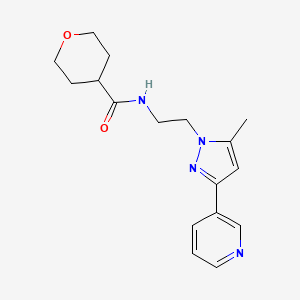
4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as MSQ, is a chemical compound that has been widely studied for its potential applications in scientific research. MSQ is a heterocyclic compound that contains a quinoxaline ring system and a piperidine ring system. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is complex and not fully understood. However, it is believed that 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one acts as a modulator of ion channels, specifically voltage-gated sodium channels. By modulating the activity of these channels, 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one may be able to affect neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can modulate the activity of voltage-gated sodium channels, as well as other ion channels. In vivo studies have shown that 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can affect neuronal excitability and neurotransmitter release, and may have potential as a treatment for neurological disorders.
実験室実験の利点と制限
One advantage of using 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is that it has been well-studied and its synthesis method has been optimized for high yield and purity. Additionally, 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has a variety of potential applications in scientific research, making it a versatile compound. However, one limitation of using 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the development of 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one as a drug lead compound, particularly for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one and its effects on ion channels and neuronal excitability. Finally, 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one may have potential applications in other scientific fields, such as materials science or catalysis, which could be explored in future research.
合成法
The synthesis of 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves a multi-step process that begins with the reaction of 2,3-dichloroquinoxaline with piperidine. The resulting intermediate is then treated with sodium methoxide to form the final product, 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one. This synthesis method has been optimized for high yield and purity, and has been used in a number of research studies.
科学的研究の応用
4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders. In pharmacology, 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential as a drug lead compound, with promising results. In medicinal chemistry, 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been used as a starting point for the development of novel therapeutics.
特性
IUPAC Name |
4-(1-methylsulfonylpiperidine-3-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)17-8-4-5-11(9-17)15(20)18-10-14(19)16-12-6-2-3-7-13(12)18/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYSPWWDLFVIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2934735.png)




![1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2934743.png)

![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)
![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2934752.png)



![N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2934756.png)
